2-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O/c1-14-12-13-28(27-14)20-11-10-19(25-26-20)23-15-6-8-16(9-7-15)24-21(29)17-4-2-3-5-18(17)22/h2-13H,1H3,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOTYLLYXRYFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the LmPTR1 pocket (active site) . This site is crucial for the compound’s antipromastigote activity.
Mode of Action
The compound interacts with its target through hydrogen bonding . It forms these bonds with both Arg287 and Tyr283 through its diethylaminomethylsulphonamide fragment. This interaction leads to a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy.
Biochemical Pathways
The compound’s interaction with the LmPTR1 pocket affects the catalytic residue His241 . This interaction leads to strong hydrophobic interactions, which can influence the downstream effects of the compound.
Pharmacokinetics
The compound has shown potent in vitro antipromastigote activity, with an IC50 of 0.018 µg/mL. This makes it significantly more active than other compounds like miltefosine and amphotericin B deoxycholate. .
Result of Action
The compound’s action results in a significant reduction in the activity of the target site, leading to its potent antipromastigote activity. The exact molecular and cellular effects of this action are still under investigation.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other molecules in the environment can affect the compound’s ability to form hydrogen bonds with its target. .
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in drug discovery and development . It has been investigated for its potential as an anticancer agent due to its ability to inhibit tumor cell proliferation. The pyrazole and pyridazine rings are known to interact with various biological targets, making this compound a candidate for further exploration in cancer therapeutics.
Research indicates that compounds with similar structures exhibit significant antimicrobial and antifungal activities. Preliminary studies have suggested that 2-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may also possess these properties, warranting further investigation into its efficacy against various pathogens.
Enzyme Inhibition Studies
This compound could serve as a lead compound for developing enzyme inhibitors. Its structural features allow it to potentially bind to active sites of enzymes involved in disease processes, thus modulating their activity. This application is particularly relevant in the context of diseases where enzyme dysregulation is a key factor.
Case Study 1: Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The mechanism appears to involve the inhibition of specific signaling pathways critical for cancer cell survival.
| Study | Findings |
|---|---|
| Anticancer Activity | Reduced cell viability by 60% at 10 µM concentration; induced apoptosis via caspase activation. |
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results, indicating notable reductions in bacterial growth at varying concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Modifications in the Pyridazine-Pyrazole Region
- Unsubstituted pyrazole (e.g., ) simplifies synthesis but may reduce selectivity due to fewer steric or electronic constraints .
Key Research Findings and Gaps
- Structural Insights : Fluorine and bromine substituents significantly alter physicochemical properties. For instance, bromine increases molecular weight by ~58 Da compared to fluorine, affecting pharmacokinetics .
- Unresolved Questions: No IC$_{50}$ or binding affinity data for the target compound is available in the evidence, limiting mechanistic conclusions. The impact of 3-methylpyrazole versus 3,5-dimethylpyrazole on DDR selectivity remains unexplored .
Preparation Methods
Synthesis of the Pyridazine Core
The pyridazine moiety serves as the central scaffold for subsequent functionalization. A widely adopted approach involves the cyclocondensation of glyoxylic acid derivatives with substituted hydrazines. For example, 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (3b) is synthesized by refluxing glyoxylic acid monohydrate (1) with acetophenone derivatives (2b) in acetic acid, followed by hydrazine hydrate treatment . Key steps include:
Reaction Conditions
-
Glyoxylic Acid Condensation : Refluxing 2b (1.0 mmol) with glyoxylic acid monohydrate (1.3 mmol) in acetic acid (24 mL) for 10 hours yields 3b (93% yield) .
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Chlorination : Treating 3b with phosphorus oxychloride (17 mL) at 100°C for 2 hours produces 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine (4b) (94% yield) .
Characterization
Formation of the 4-Aminophenyl Intermediate
The 4-aminophenyl linker is synthesized through nitro reduction or direct amination:
Nitro Reduction Pathway
-
Nitration : Electrophilic nitration of phenylboronic acid derivatives introduces a nitro group at the para position.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduces the nitro group to amine .
Direct Amination
-
Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of aryl halides with ammonia surrogates (e.g., NH3·BH3) introduces the amino group .
Coupling with 2-Fluorobenzoyl Chloride
The final benzamide formation involves acylating the 4-aminophenyl intermediate with 2-fluorobenzoyl chloride:
Procedure
-
Acylation : Reacting the amine (7.14 mmol) with 2-fluorobenzoyl chloride (7.14 mmol) in diethyl ether (29 mL) and triethylamine (1.0 mL) at room temperature yields the target compound .
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Workup : Precipitation in hexane followed by ethanol washing ensures high purity .
Characterization
Optimization and Scale-Up Considerations
Yield Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridazine Chlorination | POCl3, 100°C, 2 h | 94 |
| Pyrazole Cyclization | Hydrazine hydrate, 130°C, 1 h | 97 |
| Benzamide Formation | Triethylamine, RT, 1 h | 88 |
Challenges
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of 2-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Coupling Reactions : Amide bond formation via activating agents (e.g., EDCI/HOBt) between 2-fluorobenzoic acid derivatives and the aniline intermediate .
- Pyridazine Functionalization : Substitution of pyridazin-3-amine with 3-methyl-1H-pyrazole under catalytic conditions (e.g., Pd-mediated cross-coupling) .
- Purification : Column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields (reported melting points: 99–102°C) .
Key solvents include DMF or DMSO for polar intermediates, with reaction monitoring via TLC and FTIR (-C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : For unambiguous confirmation of the pyridazine-pyrazole linkage and torsion angles (e.g., C–N bond lengths: 1.34–1.38 Å) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.74–6.87 (pyridazine protons) and δ 4.25–4.26 (methylpyrazole protons) .
- ¹³C NMR : Carbonyl signals at ~168 ppm and aromatic carbons at 110–150 ppm .
- Elemental Analysis : Match experimental C, H, N values with theoretical calculations (e.g., ±0.3% tolerance) .
Q. What experimental parameters influence the compound’s solubility and partition coefficient?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays) vs. aqueous buffers (pH 6.8 phosphate buffer for partitioning studies) .
- LogP Determination : Use the shake-flask method with 1-octanol/water. Reported logP values for analogs range from 2.8–3.5, influenced by the trifluoromethyl group .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Molecular Docking : Compare binding poses in target proteins (e.g., kinases) using software like AutoDock Vina. For example, pyrazole-pyridazine motifs may exhibit steric clashes in certain conformations .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate static docking results .
- SAR Analysis : Correlate substituent effects (e.g., 3-methylpyrazole vs. bulkier groups) with activity trends from in vitro assays .
Q. What strategies mitigate conflicting data in environmental fate studies for this compound?
- Methodological Answer :
- Longitudinal Design : Use split-plot randomized blocks to assess abiotic/biotic degradation across seasons (e.g., hydrolysis rates at pH 4–9) .
- Metabolite Profiling : LC-MS/MS to track transformation products (e.g., hydroxylated or defluorinated derivatives) in soil/water matrices .
- Statistical Reconciliation : Apply ANOVA to isolate variables (e.g., rootstock effects in plant uptake studies) .
Q. How do crystallographic data inform the design of analogs with improved thermal stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of the parent compound (e.g., Td = 220°C) vs. halogenated analogs .
- Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking of benzamide rings) that enhance stability .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
